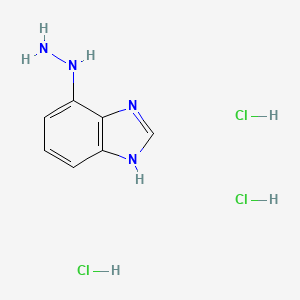
7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride: is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride typically involves the reaction of 7-nitro-1H-1,3-benzodiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzimidazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease processes.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being studied as a potential anticancer agent.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 7-nitro-1H-1,3-benzodiazole
- 7-amino-1H-1,3-benzodiazole
- 7-methyl-1H-1,3-benzodiazole
Comparison: Compared to these similar compounds, 7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride is unique due to its hydrazinyl group. This functional group imparts distinct chemical reactivity and biological activity to the compound. For example, the hydrazinyl group allows for specific interactions with enzymes, making it a valuable tool in enzyme inhibition studies.
Eigenschaften
Molekularformel |
C7H11Cl3N4 |
|---|---|
Molekulargewicht |
257.5 g/mol |
IUPAC-Name |
1H-benzimidazol-4-ylhydrazine;trihydrochloride |
InChI |
InChI=1S/C7H8N4.3ClH/c8-11-6-3-1-2-5-7(6)10-4-9-5;;;/h1-4,11H,8H2,(H,9,10);3*1H |
InChI-Schlüssel |
ZINMZSXVSSMXEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)NN)N=CN2.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


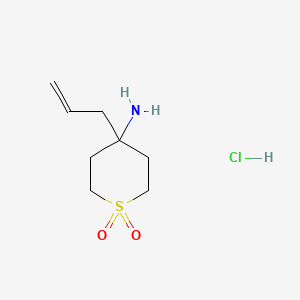
aminehydrochloride](/img/structure/B13592743.png)
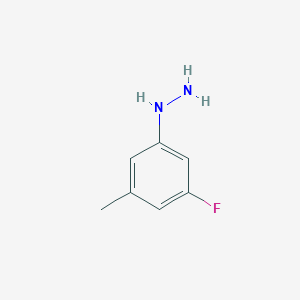
![tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B13592754.png)


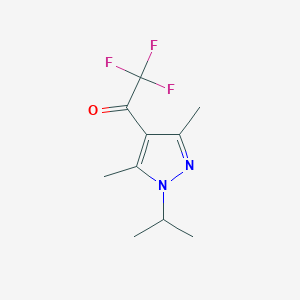

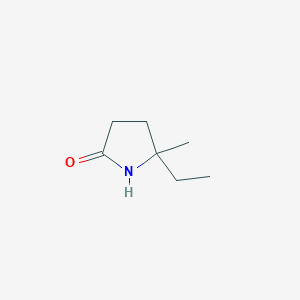

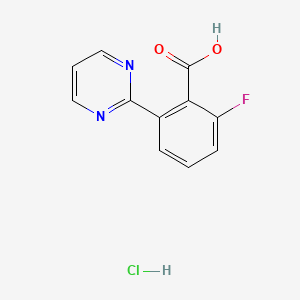
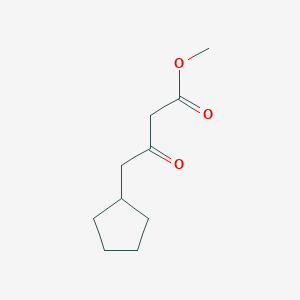
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)

